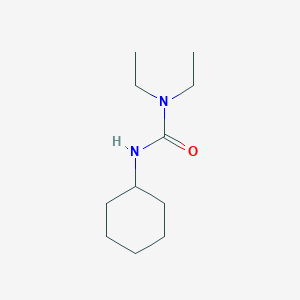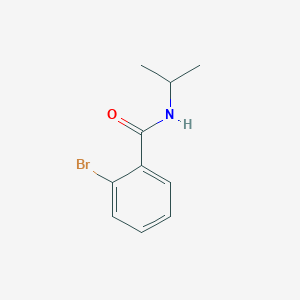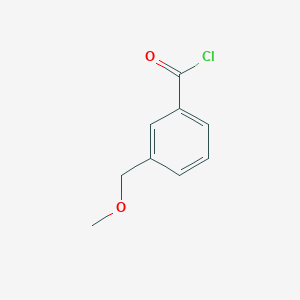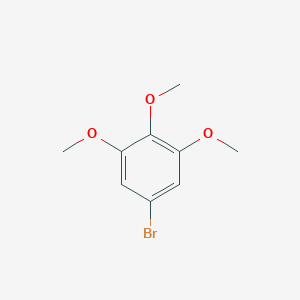
di-p-tolyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
di-p-tolyl carbonate is an organic compound with the molecular formula C15H14O3. It is a type of carbonate ester derived from 4-methylphenol (also known as p-cresol). This compound is of interest due to its applications in polymer chemistry, particularly in the synthesis of polycarbonates, which are used in a variety of industrial and consumer products.
準備方法
Synthetic Routes and Reaction Conditions
di-p-tolyl carbonate can be synthesized through the reaction of 4-methylphenol with phosgene or diphenyl carbonate. One common method involves the reaction of 4-methylphenol with phosgene in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, bis(4-methylphenyl) carbonate is often produced using a melt transcarbonation process. This method involves the reaction of 4-methylphenol with diphenyl carbonate at high temperatures. The process is solvent-free and yields high-quality polycarbonate resins. The melt transcarbonation process is preferred due to its efficiency and the high purity of the resulting product .
化学反応の分析
Types of Reactions
di-p-tolyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a catalyst to yield 4-methylphenol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or sodium hydroxide are often used to catalyze these reactions.
Conditions: Reactions typically occur under anhydrous conditions and may require elevated temperatures to proceed efficiently.
Major Products
Substitution Reactions: Yield substituted carbonate esters.
Hydrolysis: Produces 4-methylphenol and carbon dioxide.
Transesterification: Results in the formation of different carbonate esters depending on the alcohol used.
科学的研究の応用
di-p-tolyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of polycarbonates, which are important materials in the production of optical discs, automotive parts, and electronic components.
Biomedical Research: The compound is studied for its potential use in drug delivery systems and as a building block for biodegradable polymers.
Material Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
作用機序
The mechanism by which bis(4-methylphenyl) carbonate exerts its effects is primarily through its reactivity as a carbonate ester. The compound can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions to create polycarbonate materials. The molecular targets and pathways involved include the carbonate group and the aromatic rings, which participate in the formation of polymer chains .
類似化合物との比較
Similar Compounds
Diphenyl Carbonate: Another carbonate ester used in polycarbonate synthesis.
Bis(4-methoxyphenyl) Carbonate: Similar in structure but with methoxy groups instead of methyl groups.
Bis(4-formyl-2-methoxyphenyl) Carbonate: Used in biomedical applications for its antioxidant and anticancer properties.
Uniqueness
di-p-tolyl carbonate is unique due to its specific reactivity and the properties it imparts to polycarbonate materials. The presence of the methyl group on the aromatic ring influences the physical and chemical properties of the resulting polymers, making them suitable for specific industrial applications.
特性
CAS番号 |
621-02-3 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
bis(4-methylphenyl) carbonate |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
IZJIAOFBVVYSMA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C |
Key on ui other cas no. |
621-02-3 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)












